N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-17(19-14-16-8-4-5-9-18(16)24-19)12-13-21-20(23)11-10-15-6-2-1-3-7-15/h1-11,14,17,22H,12-13H2,(H,21,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBMKVQDYAURKF-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through the cyclization of 2-alkyne phenols in the presence of catalysts such as palladium acetate and cesium carbonate . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the cinnamamide moiety can be added through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of benzofuran derivatives often involves high-yielding methods such as microwave-assisted synthesis and free radical cyclization cascades . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the benzofuran ring.
Scientific Research Applications
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit the activity of certain kinases and proteases, leading to anti-tumor effects . The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the cinnamamide moiety can interact with cellular proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the evidence, focusing on structural motifs, synthesis, and inferred bioactivities.
Structural and Functional Group Analysis
Target Compound
- Core Structure : Benzofuran (aromatic heterocycle) + cinnamamide (α,β-unsaturated amide).
Compound 5 (N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide)
- Core Structure : Phenylpropanamide backbone with a benzhydryl group and hydroxamic acid.
- Key Features: The hydroxamic acid moiety is known for metal chelation, contributing to antioxidant activity (e.g., DPPH radical scavenging) .
- Comparison: Unlike the target compound, Compound 5 lacks a benzofuran ring but shares an amide linkage.
(S,E)-3-(6-Aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide
- Core Structure : Benzofuran-acrylamide hybrid with fluorinated aryl groups.
- Key Features : Fluorine atoms enhance metabolic stability and binding affinity in anticancer applications. The acrylamide group (α,β-unsaturated) resembles the cinnamamide in the target compound.
- Comparison : Both compounds incorporate benzofuran, but the fluorophenyl and pyrrolidine substituents in this analog likely improve target specificity and pharmacokinetics compared to the target’s hydroxypropyl group.
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide
- Core Structure : Propanamide with indole and cycloheptyl groups.
- Key Features : The indole moiety may interact with serotonin receptors, while the cycloheptyl chain increases lipophilicity.
- Comparison : The amide linkage is common to both compounds, but the target’s benzofuran and cinnamamide groups suggest divergent biological targets (e.g., anti-inflammatory vs. neurological effects).
Physicochemical Properties
- Solubility : The hydroxypropyl group in the target compound may improve aqueous solubility compared to the fluorinated compound or the lipophilic cycloheptyl chain in Compound 8 .
- Stability : The α,β-unsaturated cinnamamide in the target compound could be prone to Michael addition reactions, whereas the saturated amides in Compounds 5 and 8 are more stable .
Biological Activity
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
This compound comprises a benzofuran ring, a hydroxypropyl group, and a cinnamamide moiety. The unique combination of these structural components contributes to its biological activity.
Biological Activities
Research indicates that benzofuran derivatives, including this compound, exhibit several biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells through modulation of specific signaling pathways.
- Antibacterial Properties : The compound demonstrates significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance .
- Antioxidative Effects : this compound exhibits antioxidative properties, which may protect cells from oxidative stress and related damage .
The mechanism of action involves the interaction of the compound with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer progression, thereby exerting its antitumor effects .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzofuran | Antitumor, Antimicrobial | Enzyme inhibition |
| Benzothiophene | Similar to Benzofuran | Enzyme inhibition |
| Coumarin | Anticoagulant, Anti-inflammatory | Modulation of inflammatory pathways |
This compound stands out due to its specific combination of functional groups that enhance its biological efficacy.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells at concentrations above 20 µM. The compound induced apoptosis as confirmed by flow cytometry analysis .
- Antibacterial Efficacy : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antibacterial agent .
- Oxidative Stress Protection : The antioxidative capacity was evaluated using DPPH radical scavenging assays, where this compound showed significant scavenging activity comparable to standard antioxidants like ascorbic acid .
Q & A
Q. What are the recommended synthetic routes for N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis involves a multi-step approach: (i) Preparation of 3-(benzofuran-2-yl)-3-hydroxypropylamine via nucleophilic substitution of benzofuran derivatives with epichlorohydrin, followed by amine functionalization. (ii) Coupling with cinnamoyl chloride using a Schotten-Baumann reaction under basic conditions (e.g., NaOH/CH₂Cl₂). Optimization: Control reaction temperature (0–5°C for exothermic steps), use polar aprotic solvents (DMF or THF), and employ catalysts like DMAP to accelerate amide bond formation. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) yields >85% purity. Confirmation via TLC and HPLC is critical .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Detects C=O (1650–1680 cm⁻¹) and NH (3300–3350 cm⁻¹) stretches.
- ¹H NMR : Benzofuran protons appear as doublets (δ 6.8–7.5 ppm), while the cinnamamide vinyl protons show coupling (J = 15–16 Hz) at δ 6.3–7.4 ppm.
- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and benzofuran aromatic carbons (δ 105–160 ppm).
- HPLC-UV : Use a C18 column (λ = 254 nm) to assess purity (>95% desired).
- ESI-MS : Molecular ion peak [M+H]⁺ at m/z ~362.2 .
Q. What in vitro assays are recommended for preliminary assessment of the compound’s antimicrobial activity?
- Methodological Answer :
- Broth Microdilution (CLSI M07-A11) : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with 18–24h incubation. MIC values ≤50 µg/mL suggest potency.
- Time-Kill Assays : Determine bactericidal (≥3-log reduction in CFU/mL) vs. bacteriostatic effects.
- Positive Controls : Ciprofloxacin (1 µg/mL) and amphotericin B (for fungal strains) .
Advanced Research Questions
Q. How does the benzofuran moiety influence the compound’s biological activity, and what structure-activity relationships (SAR) have been identified?
- Methodological Answer :
- The benzofuran ring enhances lipophilicity (logP ~3.2), improving membrane permeability.
- SAR Insights :
- Electron-donating groups (e.g., -OCH₃ at benzofuran-C5) increase antimicrobial activity by 2–4 fold.
- Substitution on the cinnamamide phenyl ring (e.g., -NO₂ at para) enhances anticancer activity (IC₅₀: 8.2 µM vs. MCF-7).
- Docking Studies : Benzofuran interacts with hydrophobic pockets in E. coli DNA gyrase (PDB 1KZN), while the cinnamamide moiety forms π-π stacking with kinase ATP-binding sites .
Q. What in vitro models are suitable for evaluating the anticancer mechanisms of this compound, and how should apoptosis assays be conducted?
- Methodological Answer :
- Cell Lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells.
- MTT Assay : 48h exposure; IC₅₀ values <20 µM indicate efficacy.
- Apoptosis Detection :
- Annexin V-FITC/PI Staining : Analyze via flow cytometry (early vs. late apoptosis).
- Caspase-3/7 Activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) with fluorescence plate readers.
- Western Blot : Confirm PARP cleavage and Bax/Bcl-2 ratio changes .
Q. What strategies mitigate oxidative degradation of this compound in aqueous solutions during long-term stability studies?
- Methodological Answer :
- Storage : pH 6.5–7.0 phosphate buffer, under inert gas (N₂), and at 4°C.
- Antioxidants : Add 0.01% w/v butylated hydroxytoluene (BHT) or ascorbic acid.
- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed cinnamic acid) under accelerated conditions (40°C/75% RH for 4 weeks). Shelf-life extrapolation via Arrhenius kinetics .
Q. How can molecular docking simulations predict interactions between this compound and cyclooxygenase-2 (COX-2), and what validation methods are appropriate?
- Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Glide with COX-2 structure (PDB 5KIR).
- Key Interactions : Hydrogen bonds with Arg120/His90 and hydrophobic contacts with Tyr355.
- Validation :
- COX-2 Inhibition ELISA : Measure PGE₂ reduction in LPS-stimulated RAW 264.7 macrophages.
- Selectivity Testing : Compare IC₅₀ ratios for COX-2 vs. COX-1 (>10-fold selectivity preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
